molecular formula C34H53N15O6 B12395342 (2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide

(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide

Cat. No.: B12395342
M. Wt: 767.9 g/mol
InChI Key: ZMOPQXUTSHXPGZ-KYPHJKQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide is a complex organic molecule that features multiple functional groups, including amides, carbamimidoyl, and diaminomethylideneamino groups. This compound is likely to be of interest in fields such as medicinal chemistry and biochemistry due to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route could include:

    Formation of the core structure: Starting with a suitable amino acid derivative, such as a protected form of butanoic acid, the core structure can be built through a series of amide bond formations.

    Introduction of the carbamimidoyl groups: This can be achieved through the reaction of the intermediate with reagents like cyanamide or guanidine derivatives under acidic or basic conditions.

    Attachment of the phenyl groups: The phenyl groups can be introduced via nucleophilic aromatic substitution or through the use of organometallic reagents such as Grignard reagents or organolithium compounds.

    Final deprotection and purification: The final compound can be obtained by removing any protecting groups used during the synthesis and purifying the product through techniques like chromatography.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This could involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.

    Automation: Implementing automated systems for reagent addition, temperature control, and monitoring of reaction progress.

    Purification: Employing large-scale chromatography or crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amide and carbamimidoyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or nitriles, while reduction could produce primary or secondary amines.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.

    Biochemistry: Studying its interactions with biological molecules and pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.

Properties

Molecular Formula

C34H53N15O6

Molecular Weight

767.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide

InChI

InChI=1S/C34H53N15O6/c1-34(2,3)26(30(53)46-23(12-14-54-48-32(39)40)28(51)43-17-21-8-10-22(11-9-21)27(35)36)47-29(52)24(13-15-55-49-33(41)42)45-25(50)16-19-4-6-20(7-5-19)18-44-31(37)38/h4-11,23-24,26H,12-18H2,1-3H3,(H3,35,36)(H,43,51)(H,45,50)(H,46,53)(H,47,52)(H4,37,38,44)(H4,39,40,48)(H4,41,42,49)/t23-,24-,26+/m0/s1

InChI Key

ZMOPQXUTSHXPGZ-KYPHJKQUSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CCON=C(N)N)C(=O)NCC1=CC=C(C=C1)C(=N)N)NC(=O)[C@H](CCON=C(N)N)NC(=O)CC2=CC=C(C=C2)CN=C(N)N

Canonical SMILES

CC(C)(C)C(C(=O)NC(CCON=C(N)N)C(=O)NCC1=CC=C(C=C1)C(=N)N)NC(=O)C(CCON=C(N)N)NC(=O)CC2=CC=C(C=C2)CN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.